molecular formula C10H22ClNO B13497609 3-Cyclohexyl-2-methoxypropan-1-amine hydrochloride

3-Cyclohexyl-2-methoxypropan-1-amine hydrochloride

Cat. No.: B13497609
M. Wt: 207.74 g/mol
InChI Key: CLFFHGMERWCSLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2-methoxypropan-1-amine hydrochloride typically involves the reaction of cyclohexylamine with 2-methoxypropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as crystallization and distillation is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-methoxypropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexylamines.

Scientific Research Applications

3-Cyclohexyl-2-methoxypropan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-methoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxypropan-1-amine hydrochloride: Similar in structure but lacks the cyclohexyl group.

    1-Methoxypropan-2-amine hydrochloride: Differs in the position of the methoxy group.

Uniqueness

3-Cyclohexyl-2-methoxypropan-1-amine hydrochloride is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H22ClNO

Molecular Weight

207.74 g/mol

IUPAC Name

3-cyclohexyl-2-methoxypropan-1-amine;hydrochloride

InChI

InChI=1S/C10H21NO.ClH/c1-12-10(8-11)7-9-5-3-2-4-6-9;/h9-10H,2-8,11H2,1H3;1H

InChI Key

CLFFHGMERWCSLI-UHFFFAOYSA-N

Canonical SMILES

COC(CC1CCCCC1)CN.Cl

Origin of Product

United States

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